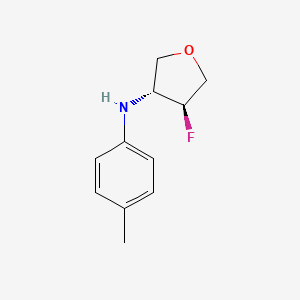![molecular formula C10H15FN2 B1531563 1-[(1-fluorocyclopentyl)methyl]-4-methyl-1H-pyrazole CAS No. 2098050-92-9](/img/structure/B1531563.png)
1-[(1-fluorocyclopentyl)methyl]-4-methyl-1H-pyrazole
Overview
Description
1-(1-Fluorocyclopentyl)methyl-4-methyl-1H-pyrazole (FCMP) is an organic compound composed of a fused five-membered ring system containing two nitrogen atoms and one fluorine atom. It is a versatile and important building block for many organic synthesis applications, including the synthesis of pharmaceuticals, agrochemicals and specialty chemicals. FCMP has been used in a wide range of scientific research applications, including drug design, materials science, and biochemistry.
Scientific Research Applications
Building Blocks in Medicinal Chemistry
Fluorinated pyrazoles, such as 1-[(1-fluorocyclopentyl)methyl]-4-methyl-1H-pyrazole, serve as critical intermediates and building blocks in medicinal chemistry. The synthesis of 3-amino-4-fluoropyrazoles demonstrates their potential as versatile scaffolds for further functionalization, making them valuable for developing novel therapeutic agents. This process involves monofluorination and condensation steps to introduce functional groups that can be tailored for specific pharmacological targets (Surmont et al., 2011).
Advancements in Fluorination Chemistry
The development of fluoroalkyl amino reagents highlights the ongoing advancements in the field of fluorination chemistry, with specific applications in the synthesis of fluorinated pyrazoles. These reagents facilitate the introduction of fluoro(trifluoromethoxy)methyl groups onto arenes and heterocycles, underscoring the importance of fluorinated compounds in medicinal and agricultural chemistry (Schmitt et al., 2017).
Heterocyclization for Fluorinated Compounds
The preparation of 4-fluoro-5-(perfluoroalkyl)pyrazoles via heterocyclization demonstrates a broad applicability to aromatic, aliphatic, and carbohydrate derivatives. This methodology not only highlights the regiospecific nature of the reactions but also emphasizes the utility of fluorinated pyrazoles in designing compounds with diverse functional properties (Bouillon et al., 2001).
"Click" Chemistry and Diels–Alder Reactivity
The synthesis and study of 4-fluoro-4-methyl-4H-pyrazoles for "click" chemistry applications reveal their potential in creating stable, bioactive compounds. The examination of Diels–Alder reactivity further illustrates the fine balance between reactivity and stability, which is crucial for developing biologically active molecules (Abularrage et al., 2020).
Enhancement of Biological Efficacy
The selective incorporation of fluorine into pyrazoles is a strategic approach to enhance the biological efficacy of these compounds. The review of synthetic methods for fluorination of pyrazoles sheds light on the significant role of fluorine in medicinal chemistry, where it can influence the pharmacokinetic and pharmacodynamic properties of therapeutic agents (Sloop et al., 2015).
properties
IUPAC Name |
1-[(1-fluorocyclopentyl)methyl]-4-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2/c1-9-6-12-13(7-9)8-10(11)4-2-3-5-10/h6-7H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAPQVPZVMGFQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2(CCCC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-fluorocyclopentyl)methyl]-4-methyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




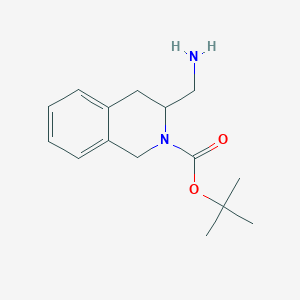
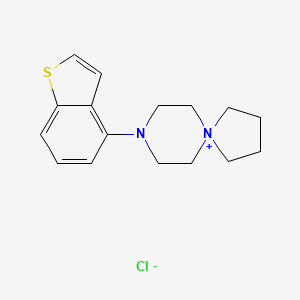

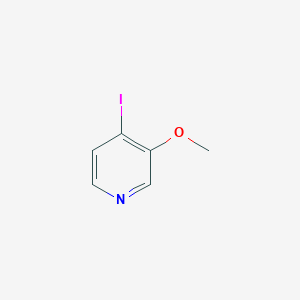
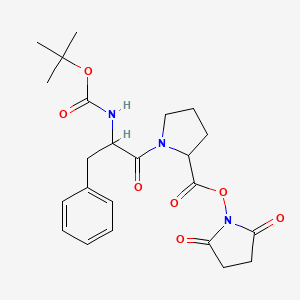
![6-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile](/img/structure/B1531490.png)
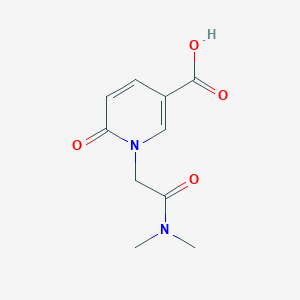
![ethyl 2-[(3Z)-pyrrolidin-3-ylidene]acetate hydrochloride](/img/structure/B1531494.png)
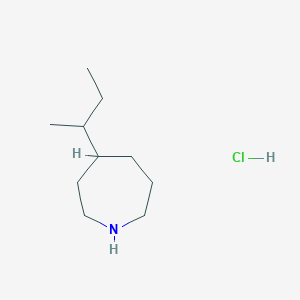
![2-[(1E)-prop-1-en-1-yl]pyrrolidine hydrochloride](/img/structure/B1531497.png)
![3-Fluorobicyclo[2.2.1]heptan-2-amine](/img/structure/B1531498.png)
![2-[6-Oxo-4-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidin-1-yl]acetic acid](/img/structure/B1531500.png)
